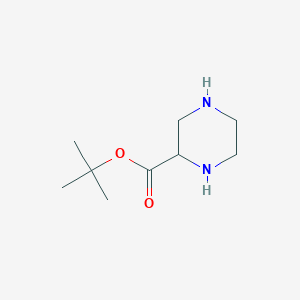

Tert-butyl Piperazine-2-carboxylate

Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds. nih.govtandfonline.comnih.gov The prevalence of the piperazine core in numerous approved drugs underscores its importance. Its significance can be attributed to several key factors:

Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be readily substituted, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and basicity. This modulation is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comnih.gov

Conformational Flexibility: The piperazine ring typically adopts a chair conformation, which provides a defined three-dimensional arrangement for its substituents. This conformational aspect can be critical for precise interactions with biological targets. tandfonline.comiucr.org

Synthetic Versatility: The nitrogen atoms of the piperazine ring are nucleophilic, facilitating a variety of chemical transformations. This allows for the straightforward introduction of diverse functional groups and the construction of more complex molecular architectures. tandfonline.comthieme-connect.com

Biological Activity: The piperazine scaffold is associated with a broad spectrum of pharmacological activities, including but not limited to anticancer, antiviral, anti-inflammatory, and antipsychotic effects. nih.govthieme-connect.combenthamdirect.com

The strategic incorporation of the piperazine moiety has proven to be a successful strategy in the development of new therapeutic agents, contributing to improved pharmacokinetic and pharmacodynamic properties of drug molecules. tandfonline.comnih.gov

Position of Tert-butyl Piperazine-2-carboxylate as a Pivotal Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly those with pharmaceutical potential. The "tert-butyl" group acts as a protecting group for the carboxylic acid functionality, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The piperazine ring, with one of its nitrogen atoms also often protected (e.g., with a Boc group), provides a scaffold for further chemical elaboration. researchgate.netgoogle.com

The strategic use of protecting groups allows for selective reactions at different positions of the piperazine ring and the carboxylic acid. For instance, the unprotected nitrogen of the piperazine ring can be functionalized through reactions like N-alkylation or N-arylation. Subsequently, the tert-butyl ester can be deprotected under specific conditions to reveal the carboxylic acid, which can then be converted into other functional groups like amides or esters. mdpi.com

This stepwise and controlled functionalization makes this compound a highly valuable building block for creating libraries of compounds for drug discovery screening. Its utility is demonstrated in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands. mdpi.comnih.gov

Scope and Strategic Research Directions

The research landscape involving this compound is dynamic and expanding. Current and future research efforts are focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient and stereoselective methods for the synthesis of this compound and its derivatives. This includes the development of novel catalytic systems and the use of greener reaction conditions. google.com

Application in the Synthesis of Bioactive Molecules: A primary focus remains the utilization of this intermediate in the synthesis of novel drug candidates. This involves designing and creating new molecules with improved efficacy and target selectivity for a range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govnih.gov

Exploration of New Chemical Space: The versatility of this compound allows for the creation of diverse and complex molecular architectures. Researchers are using this building block to explore new areas of chemical space, aiming to identify novel scaffolds with unique biological activities.

Use in the Development of Chemical Probes and Tools: Beyond drug discovery, this compound is also valuable for creating chemical probes and tools to study biological processes. These tools can help in understanding disease mechanisms and identifying new therapeutic targets.

The continued exploration of the chemistry and applications of this compound is expected to yield significant advancements in medicinal chemistry and drug discovery.

Data Tables

Table 1: Selected Research Findings on Piperazine-Containing Compounds

| Compound/Derivative | Research Focus | Key Finding | Reference |

| Piperazine Scaffold | Review of Therapeutic Targets | Exhibits a wide range of biological activities including anticancer, antimicrobial, and antiviral. nih.govbenthamdirect.com | nih.gov, benthamdirect.com |

| Piperazine-containing drugs | Drug Discovery Efforts | The piperazine moiety is a key structural element in many FDA-approved drugs and is used to modulate pharmacokinetic properties. tandfonline.comnih.gov | tandfonline.com, nih.gov |

| Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | Synthesis and Structural Analysis | The compound was synthesized in high yield and its crystal and molecular structure were determined. mdpi.comresearchgate.net | mdpi.com, researchgate.net |

| Differentially protected 2-(hydroxymethyl)piperazines | Synthetic Methodology | An efficient and scalable synthesis was developed from optically active piperazine-2-carboxylic acid. researchgate.net | researchgate.net |

| Piperazine-2-carboxylic acid derivatives | Anti-Alzheimer Agents | A series of derivatives showed potent anticholinesterase activity, with some compounds exhibiting high selectivity for butyrylcholinesterase. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl piperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMWANNZAIYCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl Piperazine 2 Carboxylate and Its Derivatives

Protecting Group Strategies for Amine Functionalities

The piperazine (B1678402) ring contains two secondary amine groups, requiring a careful selection and application of protecting groups to achieve selective functionalization. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the amine functionalities of piperazine. chemimpex.comorganic-chemistry.orgmasterorganicchemistry.com

Selective Installation of the Tert-butoxycarbonyl (Boc) Group

The selective introduction of a single Boc group onto the piperazine ring is a critical step in many synthetic routes. This allows for the differential reactivity of the two nitrogen atoms, enabling subsequent modifications at the unprotected amine.

The direct protection of piperazine-2-carboxylic acid with a Boc group presents a straightforward approach to obtaining N-Boc protected piperazine derivatives. chemimpex.com This method typically involves the reaction of piperazine-2-carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The choice of solvent and base can influence the reaction's efficiency and selectivity. For instance, the reaction can be carried out using sodium hydroxide (B78521) in a mixture of water and a miscible organic solvent.

However, a common challenge in the direct monoc-Boc protection of piperazine is the potential for the formation of the di-Boc protected by-product. google.com To circumvent this, methods have been developed that involve a salt-forming reaction with an acid like glacial acetic acid prior to the addition of Boc₂O, which can improve the selectivity for the mono-protected product. google.com Another approach involves starting with diethanolamine (B148213), which is converted to bis(2-chloroethyl)amine, followed by Boc protection and subsequent cyclization with ammonia (B1221849) to yield N-Boc piperazine. google.com

A variety of N-Boc protected piperazine-2-carboxylic acid derivatives are commercially available, highlighting their importance as synthetic intermediates. These include 1-Boc-piperazine-2-carboxylic acid, 4-Boc-piperazine-2-carboxylic acid, and 1,4-Di-Boc-piperazine-2-carboxylic acid. chemimpex.comsigmaaldrich.comsigmaaldrich.com

Table 1: Commercially Available Boc-Protected Piperazine-2-Carboxylic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula |

| 1-Boc-piperazine-2-carboxylic acid | 128019-59-0 | C₁₀H₁₈N₂O₄ |

| 4-Boc-piperazine-2-carboxylic acid | 192330-11-3 | C₁₀H₁₈N₂O₄ |

| 1,4-Di-Boc-piperazine-2-carboxylic acid | 181955-79-3 | C₁₅H₂₆N₂O₆ |

Data sourced from commercial supplier information. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

In more complex syntheses, sequential protection strategies are often employed. This involves protecting one amine, performing a series of reactions, and then protecting the second amine, or selectively deprotecting one of two different protecting groups. This "orthogonal" protecting group strategy allows for precise control over the synthesis of highly functionalized piperazine derivatives. organic-chemistry.org For example, a piperazine molecule could have one amine protected with a Boc group (acid-labile) and the other with a benzyloxycarbonyl (Cbz) group (removable by hydrogenolysis). google.com This allows for the selective removal of one group while the other remains intact, enabling further synthetic transformations at a specific nitrogen atom. organic-chemistry.orggoogle.com

A multi-step synthesis of a piperazine derivative might involve the initial N-Boc protection of a piperazine precursor, followed by several reaction steps to build up the desired molecular complexity, and concluding with either the deprotection of the Boc group or the introduction of a second, different protecting group on the other nitrogen. For instance, in the synthesis of certain HIV protease inhibitors, a piperazine intermediate is first protected with a Boc group, followed by a series of transformations including reduction and coupling reactions. nih.gov

Comparative Analysis of Amine Protecting Groups in Piperazine Synthesis

While the Boc group is widely used, other protecting groups offer different advantages in terms of stability and deprotection conditions. The choice of protecting group is crucial and depends on the specific reaction conditions planned for the subsequent synthetic steps. organic-chemistry.org

Table 2: Common Amine Protecting Groups in Piperazine Synthesis

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |

| Tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) or heat |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., Pd/C, H₂) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |

| Phenylsulfonyl | PhSO₂ | Phenylsulfonyl chloride | Reductive cleavage (e.g., Mg/MeOH) |

Data compiled from various sources. masterorganicchemistry.comgoogle.comnih.gov

The benzyloxycarbonyl (Cbz) group is another common choice, particularly when acidic conditions for Boc removal are not compatible with other functional groups in the molecule. google.com The Cbz group is stable to a wide range of reagents but can be cleanly removed by catalytic hydrogenation. masterorganicchemistry.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is notable for its base-lability, making it orthogonal to both Boc and Cbz groups. masterorganicchemistry.com This allows for a three-tiered protecting group strategy in complex syntheses.

In some instances, a phenylsulfonyl group has been used, which can be removed under reductive conditions using magnesium in methanol, offering another layer of orthogonality. nih.gov The choice between these and other protecting groups is a critical strategic decision in the design of a multi-step synthesis involving piperazine scaffolds.

Enantioselective Synthesis and Stereochemical Control

The synthesis of enantiomerically pure tert-butyl piperazine-2-carboxylate and its derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. nih.govrsc.org

Asymmetric Synthesis Approaches

Several strategies have been developed to achieve enantioselective synthesis of chiral piperazines. These approaches can be broadly categorized into chiral auxiliary-based methods, catalytic asymmetric syntheses, and the use of chiral starting materials.

Chiral auxiliary-based methods involve the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Catalytic asymmetric synthesis is a highly efficient approach that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. dicp.ac.cn This includes methods like asymmetric hydrogenation and asymmetric alkylation. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with high enantioselectivity, which can then be reduced to the corresponding chiral piperazines. dicp.ac.cn Another powerful method is the palladium-catalyzed decarboxylative asymmetric allylic alkylation, which allows for the synthesis of α,α-disubstituted piperazin-2-ones that can be subsequently reduced to gem-disubstituted piperazines. nih.govcaltech.edu

The use of chiral starting materials , such as amino acids, provides a reliable way to introduce stereochemistry into the piperazine ring. rsc.org For instance, a one-pot procedure starting from N-protected amino acids can yield enantiomerically pure 3-substituted piperazines. rsc.org

Asymmetric lithiation-substitution of N-Boc piperazines, often mediated by chiral ligands like (-)-sparteine, has also emerged as a powerful tool for the direct functionalization of the piperazine ring with high stereocontrol. acs.orgnsf.gov This method allows for the preparation of a range of α-substituted piperazines as single stereoisomers. acs.org

Table 3: Key Asymmetric Synthesis Approaches for Chiral Piperazines

| Approach | Description | Key Reagents/Catalysts |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral precursor using a chiral catalyst. | Palladium catalysts, Iridium catalysts |

| Asymmetric Allylic Alkylation | Palladium-catalyzed reaction to form α-substituted piperazinones. | Palladium catalysts with chiral ligands (e.g., PHOX) |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like amino acids. | N-protected amino acids |

| Asymmetric Lithiation | Deprotonation with a chiral base followed by reaction with an electrophile. | s-BuLi/(-)-sparteine |

Information compiled from multiple research articles. dicp.ac.cncaltech.edursc.orgacs.org

The development of these advanced synthetic methodologies has significantly expanded the toolbox for chemists, enabling the efficient and stereocontrolled synthesis of this compound and a diverse array of its derivatives for applications in drug discovery and development.

Diastereoselective and Enantiomeric Excess Control in Piperazine Derivatization

Achieving control over diastereoselectivity and enantiomeric excess is critical when creating multiple stereocenters in piperazine derivatives. Diastereoselective methods often rely on substrate control, where an existing chiral center directs the formation of a new one, or on reagent control, where a chiral reagent or catalyst dictates the stereochemical outcome.

A highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction has been reported for the synthesis of 2,6-disubstituted piperazines from an aminoalkene precursor derived from a homochiral cyclic sulfamidate. nih.gov The relative stereochemistry of the resulting piperazine was confirmed to be trans. nih.gov In other work, regioselective ring-opening of chiral aziridines derived from amino acids, followed by a Mitsunobu cyclization, provides an efficient route to cis-2,5-disubstituted chiral piperazines. researchgate.net These methods allow for the selective formation of either cis or trans diastereomers, which can then be purified to be diastereomerically homogenous. researchgate.net

C-C and C-N Bond Formation Reactions

The functionalization of the piperazine scaffold is predominantly achieved through C-C and C-N bond-forming reactions, which allow for the introduction of diverse substituents onto the ring system.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the nitrogen atoms is the most common method for elaborating the piperazine core. The secondary amines of the piperazine ring act as nucleophiles, readily reacting with a variety of electrophiles.

Alkylation with haloacetic acid derivatives is a direct method for introducing ester functionalities, which are precursors to carboxylic acids. Tert-butyl bromoacetate (B1195939) is a versatile and frequently used alkylating agent for this purpose. chemicalbook.com The reaction typically involves the nucleophilic attack of a piperazine nitrogen on the electrophilic carbon of tert-butyl bromoacetate. This process is often carried out in the presence of a mild base to neutralize the HBr byproduct. orgsyn.org The bulky tert-butyl group can provide regioselectivity in the alkylation of purines and is valuable in synthetic sequences where the ester can be later removed under acidic conditions without affecting other sensitive functional groups. chemicalbook.com The reaction can be scaled effectively, making it suitable for laboratory and potentially industrial applications. orgsyn.org

Table 2: General Conditions for N-Alkylation with Tert-butyl Bromoacetate

| Reactant | Alkylating Agent | Solvent | Base | Temperature | Reference |

|---|---|---|---|---|---|

| Cyclen | Tert-butyl bromoacetate | Dimethylacetamide | Sodium acetate (B1210297) trihydrate | 20-25 °C | orgsyn.org |

| Alcohol | Tert-butyl bromoacetate | N/A | N/A | N/A | chemicalbook.com |

The introduction of hydroxyalkyl chains, such as a hydroxypropyl group, onto the piperazine nitrogen enhances the molecule's polarity and provides a handle for further functionalization. This is typically achieved through a nucleophilic substitution reaction where the piperazine nitrogen attacks a suitable hydroxypropyl precursor. Common precursors include 3-halo-1-propanols (e.g., 3-bromo-1-propanol) or epoxides like propylene (B89431) oxide. The reaction with a halohydrin proceeds via a standard SN2 mechanism, while the reaction with an epoxide involves a nucleophilic ring-opening. The choice of precursor and reaction conditions allows for control over the final structure, furnishing piperazine derivatives with appended hydroxypropyl functionalities that can serve as hydrogen bond donors or be further modified.

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of N-aryl piperazine derivatives. These methods are often preferred over classical approaches due to their milder reaction conditions and broader substrate scope.

Palladium-Catalyzed Buchwald-Hartwig Amination with Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, and it stands as a cornerstone for the synthesis of N-aryl amines. wikipedia.orglibretexts.orggoogle.com The reaction mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Early systems utilized monodentate phosphine (B1218219) ligands like P(o-tolyl)₃, but the development of bidentate phosphine ligands (e.g., BINAP, DPPF) and sterically hindered, electron-rich ligands has significantly expanded the reaction's scope to include a wider range of amines and aryl halides, including less reactive aryl chlorides. wikipedia.org

While direct examples involving this compound are not extensively documented in readily available literature, the methodology has been successfully applied to similar structures. For instance, the coupling of (S)-tert-butyl 2-methylpiperazine-1-carboxylate with 5-bromo-2-nitropyridine (B47719) demonstrates the feasibility of this reaction on a substituted piperazine carboxylate. google.com This highlights the potential for applying Buchwald-Hartwig amination to the free secondary amine of this compound to introduce a variety of aryl and heteroaryl substituents.

Table 1: Representative Buchwald-Hartwig Amination of a Piperazine Derivative google.com

| Amine Substrate | Aryl Halide | Catalyst System | Product | Yield |

| (S)-tert-butyl 2-methylpiperazine-1-carboxylate | 5-bromo-2-nitropyridine | Not specified in abstract | (S)-tert-Butyl 2-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | 40% |

Copper-Catalyzed Ullmann-Goldberg Reactions

The Ullmann-Goldberg reaction is a classical copper-catalyzed method for the formation of C-N bonds, representing an important alternative to palladium-catalyzed methods. nih.gov The reaction typically involves the coupling of an amine with an aryl halide at elevated temperatures, often requiring stoichiometric amounts of copper. nih.gov However, modern advancements have led to the development of catalytic systems that operate under milder conditions, often employing ligands to enhance the efficiency and scope of the reaction. nih.govresearchgate.net

The Ullmann-type reaction is particularly effective for the N-arylation of amines, amides, and nitrogen heterocycles. researchgate.netnih.gov The mechanism is believed to involve a Cu(I) active species. While the exact pathway is complex and can be influenced by ligands and substrates, it provides a powerful method for creating aryl-amine bonds, especially in large-scale synthesis where cost is a factor. nih.govorganic-chemistry.org Tandem strategies involving copper-catalyzed N-arylation followed by an intramolecular cyclization have also been developed to construct complex fused N-heterocyclic systems. mdpi.com

This methodology is applicable to the N-arylation of piperazine scaffolds. Although specific examples detailing the Ullmann-Goldberg reaction with this compound are not prominently featured in the reviewed literature, the general applicability of this reaction makes it a viable strategy for the synthesis of its N-aryl derivatives.

Reductive Amination Protocols for N-Alkylation

Reductive amination, or reductive alkylation, is one of the most fundamental and widely used methods for the N-alkylation of amines. mdpi.com The process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. iau.ir

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. nih.govmdpi.com Other systems, such as catalytic hydrogenation or the use of reagents like a zirconium borohydride–piperazine complex, have also been developed. iau.irnih.gov

This method is highly effective for the mono-alkylation of piperazines, which can otherwise be challenging to control. For a substrate like this compound, the secondary amine can be reacted with a wide array of aldehydes and ketones to introduce diverse alkyl substituents at the N4 position. To avoid overalkylation, which can be a drawback in some protocols, a tandem direct reductive amination/N-Boc protection strategy has been developed, ensuring the selective formation of the desired secondary amine. mdpi.com

Table 2: General Protocol for Reductive Amination mdpi.com

| Step | Reagents & Conditions | Purpose |

| Imine Formation | Amine, Aldehyde/Ketone, Solvent (e.g., CH₂Cl₂) | Formation of the imine or iminium ion intermediate. |

| Reduction | Reducing Agent (e.g., NaBH(OAc)₃) | In situ reduction of the C=N bond to form the N-alkylated amine. |

| Work-up | Quenching (e.g., NaHCO₃ solution), Extraction | Isolation of the final product. |

Cyclization Strategies for Piperazine Ring Formation

Constructing the core piperazine ring with desired substitution patterns is a key challenge in synthesis. Several cyclization strategies have been developed to build this important heterocycle from acyclic precursors.

Reductive Cyclization of Dioximes

A novel and general approach for the synthesis of substituted piperazines involves the catalytic reductive cyclization of dioximes. nih.gov This method starts with the double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine intermediate. nih.gov Subsequent stereoselective catalytic reductive cyclization of this dioxime yields the piperazine ring. nih.gov

The mechanism of the cyclization involves the catalytic hydrogenolysis of the N-O bonds to form a diimine intermediate. This is followed by cyclization to a dihydropyrazine, elimination of ammonia, and further reduction to afford the final piperazine product. nih.gov This method allows for the synthesis of piperazines with various substituents at both the carbon and nitrogen atoms. nih.gov For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has been achieved using this strategy, demonstrating its utility in preparing piperazine carboxylate derivatives. nih.gov

Table 3: General Procedure for Piperazine Synthesis via Reductive Cyclization of Dioximes nih.gov

| Step | Reagents & Conditions | Intermediate/Product |

| Dioxime Formation | Primary amine, Nitrosoalkene precursors | Bis(oximinoalkyl)amine |

| Reductive Cyclization | Dioxime, H₂ (40 bar), Catalyst (5% Pd/C or Raney Nickel), Boc₂O, 50 °C | Boc-protected piperazine |

Building the Piperazine Ring from Acyclic Diethanolamine Derivatives

A classical and industrially relevant method for forming the piperazine ring involves using diethanolamine as a starting material. google.com A synthetic route to N-Boc-piperazine (the 1-carboxylate isomer) exemplifies this strategy. The process involves a three-step sequence: chlorination, Boc-protection, and aminolysis-cyclization. google.com

In this approach, diethanolamine is first treated with a chlorinating agent, such as thionyl chloride, to produce bis(2-chloroethyl)amine. google.com This intermediate is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). The final step is a cyclization reaction with ammonia, where the two chloroethyl arms react to form the six-membered piperazine ring, yielding N-Boc-piperazine. google.com While this specific sequence produces the 1-carboxylate, modifications to the starting materials and reaction sequence could potentially be adapted to synthesize 2-substituted piperazines like this compound.

Click Chemistry Approaches (e.g., Cu(I)-Assisted Triazole Formation)

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and highly efficient method for synthesizing complex molecules. researchgate.netbeilstein-journals.org This reaction forms a stable 1,4-disubstituted triazole ring and is characterized by its high yield, selectivity, and compatibility with a wide range of functional groups under mild, often aqueous, conditions. researchgate.net

A notable application is the one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine carboxylate derivatives. nih.gov In this approach, tert-butyl 4-propioloylpiperazine-1-carboxylate is reacted with various aryl or alkyl azides. nih.gov The reaction is catalyzed by Copper(I) iodide (CuI) in the presence of N,N-Diisopropylethylamine (DIPEA) in a dimethylformamide (DMF) solvent. nih.gov This method is remarkably rapid, with reaction times as short as five minutes, and produces the desired triazole derivatives in high purity (>95%) and excellent isolated yields (90–97%). nih.gov

The general scheme involves the reaction of a terminal alkyne on the piperazine scaffold with an organic azide, facilitated by a Cu(I) catalyst, which can be generated in situ from copper salts like CuSO₄ with a reducing agent such as sodium ascorbate. beilstein-journals.org Innovations in this area include electrochemical methods where a copper foil electrode is used to generate the necessary Cu(I) catalyst in situ, offering a cleaner and more controlled reaction pathway. scielo.br

Table 1: Conditions for Cu(I)-Assisted Triazole Formation

| Parameter | Condition | Source |

|---|---|---|

| Starting Material 1 | Tert-butyl 4-propioloylpiperazine-1-carboxylate | nih.gov |

| Starting Material 2 | Aryl/Alkyl substituted azides | nih.gov |

| Catalyst | CuI (10 mol%) | nih.gov |

| Base | DIPEA (1.5 eq) | nih.gov |

| Solvent | DMF | nih.gov |

| Temperature | 0 °C | nih.gov |

| Reaction Time | ~5 minutes | nih.gov |

| Isolated Yield | ~90-97% | nih.gov |

Grignard Reactions for Carbonyl Transformations

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds through the nucleophilic attack of a Grignard reagent (R-MgX) on an electrophilic carbonyl carbon. tcichemicals.compressbooks.pub This versatile reaction can transform ketones, aldehydes, and esters into tertiary, secondary, and tertiary alcohols, respectively. pressbooks.publeah4sci.com

In the context of synthesizing complex piperazine derivatives, Grignard reagents are instrumental in transforming carbonyl functionalities or their precursors. For instance, in the synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a Grignard reagent is key to an intermediate step. nih.gov Specifically, (4-fluorophenyl)acetylene is treated with ethylmagnesium bromide to form the corresponding alkynyl Grignard reagent. nih.gov This reagent then attacks a nitrile, tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate, which acts as a carbonyl precursor. nih.gov The initial adduct is subsequently hydrolyzed during workup to yield a ketone. This transformation highlights the utility of Grignard reagents for carbonyl transformations in multi-step syntheses involving the piperazine scaffold.

The general mechanism involves the nucleophilic Grignard carbon attacking the electrophilic carbon of the carbonyl group (or nitrile), leading to an intermediate which, upon acidic workup, yields the final alcohol or ketone product. pressbooks.publeah4sci.com

Green Chemistry Principles in the Synthesis of this compound

The adoption of green chemistry principles is essential for creating sustainable and environmentally responsible synthetic processes in the pharmaceutical and chemical industries. unibo.it For the synthesis of this compound and its derivatives, this involves optimizing solvent systems and developing more efficient and benign catalytic processes.

Optimization of Solvent Systems for Reduced Environmental Impact

Traditional synthetic routes for N-Boc piperazine, a closely related precursor, often rely on large volumes of water for purification washes, which reduces yield and increases the cost of waste treatment. google.com Furthermore, the use of hazardous solvents like toluene (B28343) poses health risks to workers. google.com

Development of Efficient Catalytic Systems

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy consumption. For piperazine synthesis, various advanced catalytic systems have been developed.

Palladium-based catalysts are widely used for C-N and C-C bond-forming reactions. For example, a catalyst system of Tris(dibenzylideneacetone)dipalladium(0) with a specialized phosphine ligand (DavePhos) has been used for the efficient synthesis of N'-Boc piperazine derivatives under microwave conditions. researchgate.net Asymmetric Pd-catalyzed allylic alkylation has also been employed to produce highly enantioenriched chiral piperazin-2-ones, which are precursors to chiral piperazines. nih.govcaltech.edu

Other catalytic systems include the use of RuCl₃ for certain transformations and the recent emergence of visible-light photoredox catalysis. researchgate.netnsf.gov Photoredox catalysis represents a mild and green alternative for the C-H functionalization of piperazine rings, allowing for the direct formation of carbon-aryl or carbon-vinyl bonds under ambient conditions. nsf.gov

Table 2: Examples of Efficient Catalytic Systems

| Catalyst System | Reaction Type | Key Features | Source |

|---|---|---|---|

| Pd₂(dba)₃ / DavePhos | C-N Coupling | Microwave-assisted, good yields (80-92%) | researchgate.net |

| [Pd₂(pmdba)₃] / (S)-(CF₃)₃-tBuPHOX | Asymmetric Allylic Alkylation | Produces highly enantioenriched chiral piperazin-2-ones | caltech.edu |

| RuCl₃ | Nucleophilic Substitution | Catalyzes reaction of piperazine with haloacetic acid derivatives | researchgate.net |

| Iridium or Ruthenium Complexes | Photoredox C-H Arylation/Vinylation | Visible-light catalyzed, mild and green conditions | nsf.gov |

Process Optimization and Scale-Up Methodologies for Research and Production

Transitioning a synthetic route from laboratory research to industrial production requires rigorous process optimization and scale-up studies to ensure safety, efficiency, and economic viability. Methodologies for this purpose include statistical experimental design and detailed thermal hazard analysis. repec.org

The Box-Behnken design is a statistical method used to optimize reaction conditions, such as temperature, feeding time, and reactant concentrations, to maximize product yield. repec.org For scale-up, understanding the reaction's thermal properties is critical to prevent runaway reactions. Techniques like reaction calorimetry (RC1e), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) are used to measure heat flow, reaction enthalpy, and the thermal decomposition characteristics of all reactants and products. repec.org

A key aspect of modern process optimization is the move towards intrinsically safer processes. repec.org Comparing traditional semi-batch reactors with continuous flow microreactors often reveals that microreactors offer superior heat and mass transfer, leading to better process control and a significantly lower hazard level. repec.org Furthermore, developing scalable syntheses from readily available and less hazardous starting materials is a crucial consideration, moving away from costly or dangerous reagents used in initial discovery routes. google.com An efficient and scalable synthesis is the foundation for the successful commercial production of compounds like this compound. researchgate.net

Chemical Reactivity and Derivatization of Tert Butyl Piperazine 2 Carboxylate

Selective Functionalization at Piperazine (B1678402) Nitrogen Atoms

The piperazine ring of tert-butyl piperazine-2-carboxylate contains two nitrogen atoms that can be selectively functionalized. The N1 nitrogen is part of a secondary amine, while the N4 nitrogen is typically protected with a tert-butoxycarbonyl (Boc) group. This inherent difference allows for sequential and site-specific modifications.

The less sterically hindered secondary amine (N1) is more nucleophilic and can be selectively alkylated or acylated. For instance, reaction with alkyl halides or reductive amination with aldehydes and a reducing agent can introduce a variety of substituents at the N1 position. nih.gov

Following the functionalization of the N1 nitrogen, the Boc group on the N4 nitrogen can be removed under acidic conditions, exposing the second nitrogen for further derivatization. This orthogonal protection strategy is a cornerstone in the synthesis of complex piperazine-containing molecules. This stepwise approach allows for the synthesis of unsymmetrically substituted piperazines, which are valuable scaffolds in medicinal chemistry. beilstein-journals.org

For example, a common synthetic route involves the initial reaction of the free secondary amine, followed by deprotection of the Boc group and subsequent reaction at the newly freed nitrogen. This method has been employed in the synthesis of various pharmaceutical agents. nih.gov

Transformation of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the piperazine ring is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Esterification Reactions

The carboxylic acid can be readily converted to its corresponding esters through various esterification methods. A common approach involves the use of an alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or di-tert-butyl dicarbonate (B1257347) ((Boc)2O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net This method is efficient for a wide range of primary and secondary alcohols. researchgate.net The choice of alcohol determines the nature of the resulting ester, providing a straightforward way to modify the properties of the parent molecule.

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product | Reference |

| Carboxylic Acid | Alcohol, (Boc)2O, DMAP | Ester | researchgate.net |

Amidation Reactions for Piperazinyl Amide Synthesis

The synthesis of piperazinyl amides from this compound is a crucial transformation for creating compounds with potential biological activity. nih.gov This is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (hydroxybenzotriazole) or DMAP. acgpubs.org These coupling reagents facilitate the formation of an amide bond between the piperazine's carboxylic acid and the amine. nih.govacgpubs.org This methodology has been instrumental in the synthesis of a diverse library of piperazinyl amides for drug discovery programs. nih.gov

Table 2: Reagents for Amidation Reactions

| Activating Agent | Additive | Amine | Product | Reference |

| EDC | HOBt or DMAP | Primary or Secondary Amine | Piperazinyl Amide | nih.govacgpubs.org |

Hydrazide Formation

The carboxylic acid can also be converted into a hydrazide. This is typically accomplished by first converting the carboxylic acid to an activated species, such as an acid chloride or an ester, and then reacting it with hydrazine (B178648) hydrate. Alternatively, direct coupling of the carboxylic acid with a protected hydrazine, such as tert-butyl carbazate, using standard peptide coupling reagents can yield the corresponding protected hydrazide. sigmaaldrich.com Subsequent deprotection can then provide the desired hydrazide. These hydrazides can serve as intermediates for the synthesis of other heterocyclic systems.

Manipulation of the Tert-butyl Ester Group

The tert-butyl ester group in this compound is a protecting group for the carboxylic acid. Its selective removal is a key step in many synthetic sequences.

Selective Cleavage of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org The selective cleavage of the Boc group in this compound is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). acgpubs.org This method is highly efficient and generally does not affect other functional groups that are not acid-labile. Other reagents, such as hydrochloric acid in various solvents or ceric ammonium (B1175870) nitrate, can also be employed for Boc deprotection. umich.eduresearchgate.net The choice of deprotection agent can be critical when other acid-sensitive groups are present in the molecule, requiring careful optimization of reaction conditions to ensure selectivity. umich.edu For instance, milder acidic conditions or alternative reagents may be necessary to avoid the cleavage of other protecting groups. nih.gov

Table 3: Common Reagents for Boc Deprotection

| Reagent | Solvent | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | acgpubs.org |

| Hydrochloric Acid (HCl) | Ethyl Acetate (B1210297), Dioxane | umich.edu |

| Ceric Ammonium Nitrate | Acetonitrile | researchgate.net |

| Oxalyl Chloride | Methanol | nih.gov |

Diverse Chemical Transformations for Scaffold Decoration (e.g., Oxidation, Reduction)

The piperazine nucleus within this compound can be chemically modified through various oxidation and reduction reactions. These transformations enable the introduction of new functional groups and the alteration of the ring's stereochemistry, providing access to a wide array of derivatives with potential applications in drug discovery.

Oxidation of the piperazine ring can lead to the formation of various functionalized derivatives, including piperazinones and diketopiperazines. These reactions often target the C-H bonds of the piperazine ring, converting them into more oxidized functionalities.

A notable method for the oxidation of piperazine derivatives involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of co-oxidants like sodium chlorite (B76162) (NaClO2) and sodium hypochlorite (B82951) (NaOCl). This system has been effectively used for the selective and catalytic C(sp³)–H oxidation of piperazines to yield 2,3-diketopiperazines under transition-metal-free conditions. organic-chemistry.org This transformation is significant as it introduces two carbonyl groups onto the piperazine scaffold, which can serve as handles for further derivatization.

Table 1: Oxidation of N-Substituted Piperazines to 2,3-Diketopiperazines

Furthermore, the nitrogen atoms of the piperazine ring can undergo oxidation to form N-oxides. While not extensively explored for this compound specifically, this transformation is a common reaction for piperazine derivatives in general.

Reduction reactions offer a powerful tool for modifying the this compound scaffold, enabling the introduction of hydroxyl groups, the conversion of amides to amines, and the formation of the piperazine ring itself from aromatic precursors.

A key synthetic route to this compound involves the asymmetric hydrogenation of a corresponding pyrazinecarboxylic acid derivative. This reduction of the aromatic pyrazine (B50134) ring is a crucial step in establishing the chiral piperazine core.

The ester functionality of this compound derivatives can be reduced to a primary alcohol. For instance, (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate has been reduced to (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com This reaction provides a straightforward method to introduce a hydroxymethyl group, a valuable synthon for further functionalization.

Table 2: Reduction of Piperazine Derivatives

Moreover, amide functionalities within piperazine-containing molecules can be reduced to the corresponding amines. For example, the reduction of a chiral aminopiperazinone with lithium aluminum hydride (LiAlH4) yields the corresponding chiral aminopiperazine. nih.gov This transformation is valuable for accessing substituted piperazines with diverse functionalities.

In the context of decorating the piperazine scaffold, the diastereoselective reduction of a ketone on the ring is a powerful strategy. For instance, the reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones with l-Selectride proceeds with excellent yield and diastereoselectivity to afford the corresponding syn-diols. researchgate.net This type of stereocontrolled reduction is crucial for the synthesis of complex molecules with defined stereochemistry.

The synthesis of the piperazine ring itself can be achieved through the reductive cyclization of dioximes. This method utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere to construct the piperazine core from acyclic precursors. nih.gov

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of tert-butyl piperazine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectra provide information on the chemical environment of the hydrogen atoms. For the related compound tert-butyl piperazine-1-carboxylate, the protons of the tert-butyl group typically appear as a singlet around 1.45 ppm. The protons on the piperazine (B1678402) ring exhibit signals in the range of 2.6 to 3.5 ppm. For instance, in a derivative, the four protons on the piperazine ring adjacent to the nitrogen atom show a signal at 2.63 ppm, while another set of five protons on the ring appears at 3.46 ppm nih.gov.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In a study of tert-butyl trans-2-methyl-6-(3-oxobutyl)piperidine-1-carboxylate, a structurally similar compound, the carbons of the tert-butyl group resonate around 28.6 ppm, and the quaternary carbon of the tert-butyl group appears near 79.9 ppm. The carbons of the piperazine ring itself are typically found in the 45.9 ppm region rsc.org.

Table 1: Representative NMR Data for Tert-butyl Piperazine Carboxylate Derivatives

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~1.45 | Protons of the tert-butyl group |

| ¹H | ~2.6-3.5 | Protons on the piperazine ring |

| ¹³C | ~28.6 | Carbons of the methyl groups of the tert-butyl moiety |

| ¹³C | ~45.9 | Carbons of the piperazine ring |

| ¹³C | ~79.9 | Quaternary carbon of the tert-butyl group |

Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative.

Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound.

Electron Ionization Mass Spectrometry (EI-MS) of the parent compound, tert-butyl piperazine-1-carboxylate, shows a molecular ion peak corresponding to its molecular weight nist.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for these types of molecules. For example, a derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was analyzed using High-Resolution Mass Spectrometry (HRMS). The calculated mass for the protonated molecule [M+H]⁺ was 347.2129, and the experimentally found mass was 347.2127, confirming the molecular formula nih.gov.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The FT-IR spectrum of the related compound tert-butyl piperazine-1-carboxylate displays several key absorption bands rsc.org:

3274 cm⁻¹ : N-H stretching vibration of the secondary amine in the piperazine ring.

2974 and 2869 cm⁻¹ : C-H stretching vibrations of the alkyl groups.

1665 cm⁻¹ : C=O stretching vibration of the tert-butoxycarbonyl (Boc) protecting group.

1235 and 1165 cm⁻¹ : C-O stretching vibrations associated with the ester group.

Table 2: Key FT-IR Absorption Bands for Tert-butyl Piperazine-1-carboxylate

| Wavenumber (cm⁻¹) | Functional Group |

| 3274 | N-H Stretch |

| 2974, 2869 | C-H Stretch (Alkyl) |

| 1665 | C=O Stretch (Amide/Carbamate) |

| 1235, 1165 | C-O Stretch |

Source: rsc.org

Chromatographic Techniques for Purity Assessment and Enantiomeric Analysis

Chromatographic methods are fundamental for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Validation and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a critical technique for verifying the purity of synthesized batches of this compound and its derivatives. For instance, the purity of various spiroindolinone compounds derived from N-Boc-piperazine-2-carboxylic acid was determined to be ≥95% by HPLC analysis escholarship.org.

Furthermore, chiral HPLC is essential for the separation and determination of the enantiomeric excess (e.e.) of chiral piperazine derivatives. In one study, the optical purity of a diastereomeric salt of a piperazine derivative was determined to be 97.94% e.e. using a chiral HPLC method googleapis.com. The separation of enantiomers is often achieved using a chiral stationary phase, such as a Chiralcel column, with a mobile phase typically consisting of a mixture of n-hexane and isopropanol (B130326) nih.gov.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions involving this compound. For example, during the synthesis of a derivative, TLC was used to follow the reaction's progress, with the product having a retention factor (R_f) of 0.6 on silica (B1680970) gel plates using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent nih.gov. Visualization is often achieved using UV light and iodine staining nih.gov.

X-ray Crystallography for Definitive Solid-State Structure Analysis

X-ray crystallography stands as an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While specific crystallographic data for this compound is not widely available in public literature, extensive studies on its isomer, tert-butyl piperazine-1-carboxylate, and its derivatives provide significant insight into the application of this methodology. These analyses are crucial for confirming molecular structure, understanding conformational preferences, and observing intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise solid-state structure of a crystalline compound. The process involves growing a high-quality single crystal of the substance, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

In the study of piperazine derivatives, SCXRD is employed to confirm the successful synthesis of the target molecule and to provide a definitive structural framework. For instance, crystallographic analysis was deemed necessary for a sterically congested derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, to characterize its novel chemistry and pharmacologically useful core. nih.gov Similarly, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported to provide a characterized example of a piperazine building block used in pharmaceutical research. mdpi.com

The data obtained from these experiments are comprehensive, as illustrated in the table below, which summarizes crystallographic parameters for representative N-Boc piperazine derivatives.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

| tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate mdpi.comresearchgate.net | C₁₅H₂₈N₂O₄ | Monoclinic | P 2₁/c | a = 8.4007(2) Å, b = 16.4716(4) Å, c = 12.4876(3) Å, β = 90.948(1)° |

| tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate nih.gov | C₂₀H₂₇FN₂O₂ | Monoclinic | Not specified | Not specified |

Interactive Data Table: Click on headers to sort. Note: Data presented is for structural analogs of this compound.

Analysis of Molecular Conformation and Packing in Crystal Lattices

Beyond simple structure confirmation, SCXRD data allows for a detailed analysis of the molecule's conformation and how it arranges itself within the crystal lattice. For piperazine-containing rings, a key conformational feature is the adoption of a chair conformation, which is the most stable arrangement. nih.gov In the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, the piperazine ring was confirmed to be in a chair conformation with di-equatorial substitution. nih.gov The bond angles within the ring are close to the ideal tetrahedral angle of 109.5°, further evidencing this conformation. nih.gov

The analysis also extends to the study of intermolecular forces that stabilize the crystal structure. These non-covalent interactions are critical for the physical properties of the solid material. In the case of the aforementioned fluorophenyl-substituted piperazine derivative, the crystal packing is stabilized by directional weak hydrogen-bond-like interactions (C—H⋯O) and C—H⋯π interactions. researchgate.net Hirshfeld surface analysis is often used to investigate these intermolecular contacts in detail. researchgate.net

Advanced Techniques for Pharmacokinetic and Metabolic Profiling in Drug Discovery

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate is a critical component of the drug discovery process. Advanced analytical techniques are employed to profile the pharmacokinetic and metabolic characteristics of compounds like this compound.

Deuterium (B1214612) Labeling for Isotope Tracers and Metabolic Stability Studies

Deuterium (²H) labeling is a powerful strategy used to investigate the metabolic fate of drug molecules and to enhance their pharmacokinetic profiles. medchemexpress.com In this technique, one or more hydrogen atoms at specific positions in the molecule are replaced with deuterium atoms.

This substitution has minimal impact on the molecule's shape and biological activity, as deuterium and hydrogen have very similar electronic properties. medchemexpress.com However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference, known as the deuterium kinetic isotope effect, can significantly slow down metabolic reactions that involve the cleavage of that specific C-H bond, often a rate-limiting step in drug metabolism by enzymes like cytochrome P450. medchemexpress.com

By strategically placing deuterium at known "metabolic soft spots," the metabolic stability of a drug can be improved, potentially leading to a longer half-life and improved therapeutic profile. medchemexpress.com Deuterated compounds, such as tert-Butyl piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8, are synthesized for these purposes. medchemexpress.com

Furthermore, these stable isotope-labeled compounds serve as ideal internal standards for quantitative analysis in bioanalytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). medchemexpress.com They allow for the precise tracking and measurement of the parent drug and its metabolites in complex biological matrices such as plasma or tissue homogenates. medchemexpress.com

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes and Methodological Innovations

The synthesis of piperazine (B1678402) derivatives, including tert-butyl piperazine-2-carboxylate, is an area of continuous innovation aimed at improving efficiency, scalability, and structural diversity. mdpi.comresearchgate.net A significant focus has been on the C–H functionalization of the piperazine ring, a strategy that allows for the direct introduction of substituents onto the carbon framework, moving beyond traditional modifications at the nitrogen atoms. mdpi.comresearchgate.net This approach opens up new avenues for creating a wider array of analogues with potentially improved pharmacological profiles. researchgate.netnsf.gov

Recent advancements include the use of photoredox catalysis, which utilizes visible light to drive chemical reactions under mild conditions. mdpi.comnsf.gov This "green" alternative to classical methods has been successfully applied to the C–H arylation, vinylation, and alkylation of piperazines. mdpi.comnsf.gov For instance, the CarboxyLic Amine Protocol (CLAP) employs an iridium-based photoredox catalyst for the decarboxylative cyclization to produce C2-substituted piperazines. mdpi.com Another innovative approach is the Stannyl Amine Protocol (SnAP), which provides a convergent method for synthesizing piperazines from aldehydes. mdpi.com

Researchers are also exploring direct C–H lithiation, which has been shown to be effective for the diastereoselective functionalization of N-Boc protected piperazines. nsf.gov These methodological advancements are crucial for expanding the chemical space around the this compound core, providing a more extensive library of compounds for biological screening. researchgate.net

Identification of New Biological Targets and Expansion into Underexplored Therapeutic Areas

The piperazine moiety is a privileged structure in drug discovery, found in a wide range of approved drugs targeting various diseases. rsc.orgresearchgate.nettandfonline.com While derivatives of piperazine have been extensively studied for their effects on the central nervous system (CNS), including as antipsychotic, antidepressant, and anxiolytic agents, there is significant potential for expansion into other therapeutic areas. researchgate.netnih.gov

Current research is actively exploring the application of piperazine-containing compounds, which could include derivatives of this compound, in the following areas:

Anticancer Agents: The piperazine scaffold is present in several FDA-approved anticancer drugs, and it is considered an attractive template for developing new oncology therapeutics. tubitak.gov.tr Research is focused on understanding the structural features that confer anticancer activity to piperazine derivatives. tubitak.gov.tr A recent study highlighted a pyrimidine-triazole hybrid of tert-butyl-piperazine-carboxylate that suppresses breast cancer cell growth by targeting the estrogen receptor alpha (ERα). nih.gov Another area of interest is in targeting the S100A2 protein, which is overexpressed in pancreatic cancer and inhibits the p53 tumor suppressor. nih.gov

Antimicrobial and Antiviral Agents: The inherent properties of the piperazine ring make it a promising scaffold for the development of new anti-infective agents. rsc.orgtandfonline.comresearchgate.net

Cardioprotective Agents: The potential for piperazine derivatives to offer protection to the cardiovascular system is another emerging area of investigation. tandfonline.com

Anti-inflammatory and Antihistamine Properties: The structural versatility of piperazines lends itself to the design of compounds with anti-inflammatory and antihistaminic activities. rsc.orgtandfonline.com

The identification of new biological targets is a key driver of this expansion. For example, sigma receptors (S1R and S2R) have emerged as important targets for CNS disorders and cancer. nih.govrsc.org Screening libraries of piperidine (B6355638) and piperazine-based compounds has led to the discovery of potent and selective ligands for these receptors. nih.govrsc.org

Application of Computational Chemistry Approaches (e.g., Molecular Docking) for Rational Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and providing insights into their mechanisms of action. nih.govresearchgate.net For this compound and its derivatives, computational methods are being applied to:

Predict Binding Modes and Affinities: Molecular docking studies are used to predict how a ligand, such as a piperazine derivative, will bind to the active site of a target protein. nih.govresearchgate.net This information is crucial for understanding the structure-activity relationship (SAR) and for designing new compounds with improved potency and selectivity. nih.govnih.gov For instance, docking studies have been used to elucidate the binding interactions of piperazine-based ligands with sigma receptors. nih.gov

Guide Structural Optimization: By analyzing the docking poses and interaction networks, medicinal chemists can make informed decisions about which structural modifications are most likely to enhance binding affinity and selectivity. nih.govnih.gov This iterative process of computational modeling and synthetic chemistry accelerates the optimization of lead compounds.

Elucidate Mechanistic Details: Molecular dynamics simulations can provide a dynamic view of the ligand-receptor complex, revealing important information about the stability of the interaction and the role of specific amino acid residues. nih.govrsc.org This deeper understanding of the binding mechanism can guide the design of next-generation inhibitors.

Predict ADME Properties: Computational models can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. researchgate.netnih.gov

The integration of computational and experimental approaches is a powerful strategy for accelerating the discovery and development of new drugs based on the this compound scaffold.

Development of Deuterated Analogues for Modulating Pharmacokinetic Properties

Deuteration, the substitution of hydrogen with its heavy isotope deuterium (B1214612), has emerged as a valuable strategy in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates. uniupo.itnih.govnih.gov This subtle structural modification can have a significant impact on a drug's metabolic stability, potentially leading to improved efficacy and safety. nih.govresearchgate.net

The primary rationale for deuteration is to slow down the rate of metabolic cleavage of C-H bonds, a process often mediated by cytochrome P450 enzymes. researchgate.netresearchgate.net By replacing a hydrogen atom at a metabolically vulnerable site with a deuterium atom, the C-D bond, which is stronger than the C-H bond, is more resistant to cleavage. researchgate.net This can result in:

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of reactive or toxic metabolites. Deuteration can redirect metabolic pathways away from the formation of these undesirable species. researchgate.netnih.gov

The development of deuterated analogues of this compound and its derivatives is a promising area of future research. medchemexpress.combioscience.co.uk By identifying the "soft spots" in the molecule that are most susceptible to metabolic attack, researchers can strategically introduce deuterium to enhance the drug's pharmacokinetic properties. This approach has already been successfully applied to other drugs, with the FDA approval of deutetrabenazine in 2017 and deucravacitinib (B606291) in 2022 serving as key milestones for the field. nih.govnih.gov Photoredox catalysis has also been shown to be an effective method for the deuteration of pharmaceutical compounds. nih.gov

Q & A

Q. What are the standard synthetic routes for tert-butyl piperazine-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate reacts with halogenated pyrimidines (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane at 110°C for 12 hours using potassium carbonate as a base, yielding 80–88.7% after silica gel chromatography . Optimization involves adjusting solvent polarity (e.g., THF vs. dioxane), temperature (0–110°C), and stoichiometry of reagents to minimize side products like dehalogenated intermediates .

Q. How is this compound purified, and what analytical methods validate its purity?

Purification is achieved via silica gel chromatography (hexane:ethyl acetate gradients) or preparative HPLC . Purity is validated using LCMS (e.g., ES+ mode for molecular ion detection) and NMR (¹H/¹³C) to confirm absence of rotamers or residual solvents. For example, LCMS analysis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate showed a [M+H-100]+ peak at m/z 243, confirming the Boc-protected structure .

Q. What spectroscopic techniques are critical for structural characterization?

- ¹H/¹³C NMR : Assigns proton environments (e.g., tert-butyl singlet at δ 1.46 ppm) and carbonyl carbons (δ 157–154 ppm) .

- FT-IR : Confirms carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and amine/amide bonds .

- X-ray crystallography : Resolves stereochemistry and packing motifs (e.g., SHELX-refined structures with R-factors < 5%) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

Discrepancies between computational models (e.g., DFT-optimized conformers) and experimental data are addressed via single-crystal X-ray diffraction. For instance, SHELXL refinement of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate revealed a chair conformation in the piperazine ring, validated by hydrogen-bonding networks and Hirshfeld surface analysis . WinGX and ORTEP software are used for ellipsoid visualization and packing diagrams .

Q. What strategies mitigate low yields in functionalized derivatives (e.g., hydrazide or triazole analogs)?

- Protection-deprotection : Use HCl/dioxane to remove Boc groups selectively before introducing hydrazide or triazole moieties .

- Microwave-assisted synthesis : Reduces reaction times for thermally sensitive intermediates (e.g., tert-butyl 4-(prop-2-ynylamino)benzoate derivatives) .

- Catalytic systems : Pd/C or Cu(I) catalysts for click chemistry to form triazole-linked derivatives .

Q. How do solvent polarity and substituent effects influence the compound’s reactivity in medicinal chemistry applications?

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions, while non-polar solvents (hexane) favor crystalline product isolation .

- Substituent positioning : Electron-withdrawing groups (e.g., bromine on pyrimidine) enhance electrophilicity at the 2-position, enabling regioselective piperazine coupling .

Q. What computational tools predict biological activity or material properties of this compound derivatives?

- Molecular docking (AutoDock) : Screens derivatives for binding to biological targets (e.g., kinase inhibitors) .

- DFT calculations (Gaussian) : Models electronic properties (HOMO-LUMO gaps) for optoelectronic applications .

- Crystal structure prediction (Morphology) : Anticipates polymorphism using CSP algorithms .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.